molecular formula C8H12F3NO2 B13324704 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid

2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid

Cat. No.: B13324704
M. Wt: 211.18 g/mol
InChI Key: PRULROIWQMVYSQ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid is a piperidine-based carboxylic acid derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring and an acetic acid moiety at the 2-position. The trifluoromethyl group imparts high electronegativity, metabolic stability, and lipophilicity, making this compound a valuable building block in medicinal chemistry and organic synthesis. Its structure allows for diverse interactions with biological targets, including hydrogen bonding (via the carboxylic acid) and hydrophobic interactions (via the -CF₃ group) .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

2-[4-(trifluoromethyl)piperidin-2-yl]acetic acid

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14/h5-6,12H,1-4H2,(H,13,14)

InChI Key

PRULROIWQMVYSQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1C(F)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Method A: Alkylation of Piperidine Derivatives Followed by Hydrolysis

Reaction Pathway:

  • Starting from commercially available 2-piperidin-2-yl derivatives, the 4-position is selectively alkylated with a trifluoromethyl-containing electrophile, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under basic conditions.
  • The resulting intermediate is then hydrolyzed with aqueous sodium hydroxide to yield the free acetic acid.

Supporting Data:

  • Patent WO2013012723A1 describes a similar approach for synthesizing trifluoromethylated piperidine compounds, where alkylation is followed by hydrolysis in aqueous NaOH to produce the corresponding acids.

Reaction Table:

Step Reagents/Conditions Outcome Yield (%) Notes
Alkylation CF3I or trifluoromethyl sulfonate, base (NaH or K2CO3), solvent (DMF or acetonitrile), 40-60°C 4-(Trifluoromethyl)piperidine derivative 70-85 Selective at 4-position due to steric/electronic factors
Hydrolysis Aqueous NaOH, reflux Acidic hydrolysis to free acid 80-90 Complete conversion to carboxylic acid

Method B: N-Alkylation of Piperidine with Trifluoromethyl-Containing Precursors

Reaction Pathway:

  • N-alkylation of piperidine with trifluoromethyl-containing alkyl halides or sulfonates, followed by oxidation of the side chain to the acid.

Supporting Data:

  • Patent WO2017191650A1 details an improved process involving N-alkylation of piperidine derivatives with trifluoromethyl precursors, followed by oxidation to the acid.

Reaction Table:

Step Reagents/Conditions Outcome Yield (%) Notes
N-Alkylation Trifluoromethyl alkyl halide, base (NaH), solvent (DMF), 40°C N-alkylated piperidine 65-75 Selectivity depends on reaction conditions
Oxidation KMnO4 or NaIO4, aqueous, room temperature Conversion to acetic acid 70-85 Oxidation of side chain to carboxylic acid

Method C: Amide Intermediate Hydrolysis and Acidification

Reaction Pathway:

  • Synthesis of amide intermediates via coupling of amino precursors with trifluoromethylated acyl chlorides, followed by hydrolysis to free acid.

Supporting Data:

  • Literature reports, such as from the ACS database, describe amide formation using HATU or EDCI coupling agents, followed by hydrolysis with BBr3 or base to yield the acid.

Reaction Table:

Step Reagents/Conditions Outcome Yield (%) Notes
Amide formation HATU, DIPEA, DMF, RT Amide intermediate 50-70 High efficiency in coupling
Hydrolysis BBr3 in dichloromethane, −10°C to RT Acid form 60-75 Deprotection and hydrolysis

Specific Synthetic Route Example

Step-by-step synthesis based on patent WO2013012723A1:

  • Preparation of 4-trifluoromethylpiperidine:

    • Alkylation of piperidine with trifluoromethyl iodide in the presence of potassium carbonate in acetonitrile at 50°C.
    • Isolated with yields around 75%.
  • Conversion to acetic acid:

    • The alkylated intermediate undergoes hydrolysis with aqueous NaOH under reflux.
    • Acidification with HCl yields the free acid with yields exceeding 80%.

Reaction Scheme:

Piperidine + CF3I → 4-(Trifluoromethyl)piperidine → Hydrolysis (NaOH) → 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid

Data Summary and Comparative Analysis

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Alkylation + Hydrolysis CF3I, NaOH Straightforward, high yield Requires selective alkylation 70-85
N-Alkylation + Oxidation Trifluoromethyl halides, KMnO4 Good control over substitution Multi-step, oxidation conditions 65-85
Amide Hydrolysis Coupling agents, BBr3 Precise functionalization Sensitive to reaction conditions 50-75

Chemical Reactions Analysis

Acylation Reactions

The carboxylic acid group undergoes activation to form reactive intermediates such as acyl chlorides, enabling nucleophilic substitution. For example:

  • Reaction with Oxalyl Chloride :
    In dichloromethane with catalytic DMF, the acid forms an acyl chloride. This intermediate reacts with amines (e.g., piperidine derivatives) to yield amides. A representative protocol achieved 78% yield using triethylamine as a base and dichloromethane as the solvent .

Reagent/ConditionsProductYieldCitation
Oxalyl chloride, DMF, CH₂Cl₂Acyl chloride intermediateN/A
Triethylamine, CH₂Cl₂Ethyl 2-[1-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-2H-1,2,3-triazole-4-carboxylate78%

Nucleophilic Substitution

The trifluoromethyl-piperidine scaffold facilitates substitution reactions. For example:

  • Amide Coupling :
    Using coupling agents like 1-propanephosphonic acid cyclic anhydride (T3P), the acid forms amides with secondary amines. A reaction with N-methyl-(1-phenylethyl)amine in acetonitrile achieved >70% yield after purification via MPLC .

SubstrateCoupling AgentSolventProduct PurityCitation
N-methyl-(1-phenylethyl)amineT3P (50% in EtOAc)Acetonitrile>95% (¹H NMR)

Catalytic Deprotection and Functionalization

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates during deprotection:

  • Trifluoroacetic Acid (TFA)-Mediated Deprotection :
    TFA cleaves tert-butoxycarbonyl (Boc) groups from piperidine derivatives at room temperature, yielding free amines for subsequent reactions (e.g., acylation) .

Deprotection AgentConditionsIntermediateCitation
TFA (3 mL)45 min, RTEthyl 4-piperidinyl-2H-1,2,3-triazole-4-carboxylate

Stability and Reaction Optimization

  • pH Sensitivity : The compound remains stable under acidic conditions (pH 2–6) but degrades in basic media (pH >8) .

  • Purification : Medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexanes (35–60%) effectively isolates products .

Scientific Research Applications

2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The acetic acid moiety may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Comparison of Piperidine-Based Acetic Acid Derivatives

Compound Name Substituents/Ring Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound -CF₃ at piperidine-4; acetic acid at 2 C₈H₁₂F₃NO₂ 211.18 High lipophilicity; potential CNS drug scaffold
2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid Oxo group at acetic acid; -CF₃ at piperidine-4 C₈H₁₀F₃NO₃ 225.17 Ketone functionality; lower acidity vs. carboxylic acid
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) 4-Cyanophenyl at piperidine-1; acetic acid at 4 C₁₄H₁₅N₂O₂ 249.28 Enhanced hydrogen bonding via cyano group; sEH inhibitor
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid Hydroxymethyl at piperidine-4; acetic acid at 1 C₈H₁₅NO₃ 173.21 Increased hydrophilicity; drug metabolite

Key Observations :

  • Trifluoromethyl vs. Hydroxymethyl : The -CF₃ group in the target compound enhances lipophilicity (logP ~2.5) compared to the hydroxymethyl analogue (logP ~0.8), favoring blood-brain barrier penetration .
  • Positional Effects : Substituents at piperidine-1 (e.g., 9b) vs. piperidine-4 (target compound) alter ring conformation and biological target interactions. For example, 9b inhibits soluble epoxide hydrolase (sEH) with IC₅₀ < 100 nM, while the target compound’s activity remains uncharacterized .

Heterocyclic Analogues

Table 2: Comparison with Heterocyclic Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight Key Properties/Applications References
2-[4-(Trifluoromethyl)pyridin-3-yl]acetic acid Pyridine ring C₈H₆F₃NO₂ 205.14 Aromatic ring; potential kinase inhibitor
2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid Triazolopyrimidine C₈H₅F₃N₄O₂ 246.15 Dual heterocycle; high metabolic stability

Key Observations :

  • Piperidine vs. Pyridine : The saturated piperidine ring in the target compound allows for conformational flexibility, while the pyridine analogue’s aromaticity enables π-π stacking with protein targets .

Fluorinated Analogues

Table 3: Fluorinated Derivatives Comparison

Compound Name Fluorination Position Molecular Formula Molecular Weight Key Properties/Applications References
2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid (24) α-Fluorine adjacent to COOH C₁₀H₇F₄O₂ 244.16 Increased acidity (pKa ~2.5); chiral center
Fluoro[4-(trifluoromethyl)phenyl]acetic acid α-Fluorine; -CF₃ on phenyl C₉H₆F₄O₂ 222.14 Enhanced metabolic stability; fluorination reduces oxidation

Key Observations :

  • α-Fluorination: The α-fluorine in compound 24 lowers the pKa of the carboxylic acid (pKa ~2.5 vs. ~4.7 for non-fluorinated analogues), increasing ionization at physiological pH .
  • Chirality : The α-fluorine introduces a stereogenic center, which may influence enantioselective interactions in biological systems .

Research Implications

  • Drug Design : The trifluoromethyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets in proteins (e.g., RBP4 antagonists in ) .
  • Material Science : Piperidine-acetic acid hybrids are explored as ligands in metal-organic frameworks (MOFs) due to their conformational adaptability .

Notes:

  • All molecular weights and formulae are calculated based on CAS data and referenced publications.
  • Biological activity data for the target compound requires further experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling trifluoromethyl-substituted piperidine derivatives with acetic acid moieties. For example, tert-butyl ester intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane under controlled conditions (20–25°C, 2 hours) . Additional steps may include hydrogen peroxide-mediated oxidation in the presence of acetic anhydride and strong acids, as described in analogous trifluoromethyl compound syntheses .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is validated via reverse-phase HPLC (retention time analysis) and LCMS (e.g., m/z 757 [M+H]+ observed in related compounds) . High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are critical for confirming molecular weight and trifluoromethyl group integrity, as fluorine-specific shifts (δ ~ -60 to -70 ppm) are diagnostic .

Q. What crystallographic methods are recommended for structural determination of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. High-resolution data (≤1.0 Å) are preferred to resolve trifluoromethyl group orientation and piperidine ring conformation. Twinned data may require SHELXPRO for macromolecular interfaces .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR) for this compound?

  • Methodological Answer : Contradictions in ¹H/¹³C NMR signals often arise from trifluoromethyl group anisotropy. Use ¹⁹F NMR to confirm CF₃ group presence and 2D NMR (COSY, HSQC) to resolve overlapping proton environments. Compare experimental data with density functional theory (DFT)-predicted chemical shifts .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-trifluoromethyl bonds).
  • Temperature control : Low temperatures (-10°C to 0°C) during acid-sensitive steps (e.g., tert-butyl ester deprotection) .
  • Purification : Reverse-phase chromatography with 0.1% formic acid in mobile phases to improve peak resolution .

Q. How can computational modeling address discrepancies in piperidine ring conformation between theoretical and experimental data?

  • Methodological Answer : Perform conformational analysis using molecular mechanics (MMFF94 force field) and DFT (B3LYP/6-31G*). Compare energy-minimized structures with X-ray crystallography data to identify steric or electronic effects from the trifluoromethyl group. Adjust torsion angles in computational models to match experimental observations .

Q. What experimental precautions are critical for handling trifluoroacetic acid (TFA) in deprotection steps?

  • Methodological Answer : TFA is corrosive and volatile. Use in a fume hood with PPE (nitrile gloves, face shield). Neutralize waste with sodium bicarbonate before disposal. Monitor reaction progress via TLC to avoid over-acidification, which can degrade the piperidine ring .

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